モキシデクチン

概要

説明

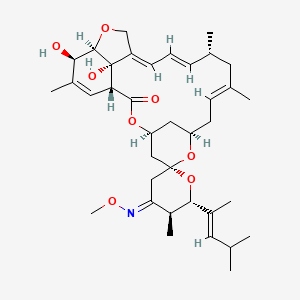

Moxidectin is a potent, broad-spectrum endectocide, which means it is effective against both internal and external parasites. It belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin. Moxidectin is used in veterinary medicine to treat parasitic infections in animals such as cattle, sheep, horses, and dogs. It has also been approved for human use to treat onchocerciasis (river blindness) caused by the parasitic worm Onchocerca volvulus .

科学的研究の応用

Moxidectin has a wide range of scientific research applications. In veterinary medicine, it is used to treat and prevent parasitic infections in animals. It is effective against nematodes, insects, and acari. In human medicine, moxidectin is used to treat onchocerciasis. Research has shown that moxidectin is more effective than ivermectin, the current gold-standard treatment for onchocerciasis, in achieving sustained microfilaridermia clearance .

作用機序

Target of Action

Moxidectin primarily targets the glutamate-gated chloride ion channels of parasites . These channels play a crucial role in the function of invertebrate nerve and muscle cells .

Mode of Action

Moxidectin selectively binds to the parasite’s glutamate-gated chloride ion channels . This interaction disrupts the normal functioning of these channels, which are vital for the function of invertebrate nerve and muscle cells .

Biochemical Pathways

The binding of Moxidectin to the glutamate-gated chloride ion channels increases the membrane permeability, leading to an influx of chloride ions . This influx results in hyperpolarization and paralysis of the parasites . It’s also worth noting that parasites can develop resistance to Moxidectin through mutations in glutamate-gated chloride channel genes, GABA-R genes, or increased expression of p-glycoprotein, a transmembrane drug efflux pump .

Pharmacokinetics

Moxidectin exhibits unique physicochemical and pharmacokinetic characteristics. It provides broad distribution into tissues, has a long half-life, and shows significant residual antiparasitic activity . These characteristics result in high efficacy against encysted cyathostomin larvae and allow for a longer treatment interval compared to other anthelmintics .

Result of Action

The molecular and cellular effects of Moxidectin’s action result in the paralysis and death of the parasite . This is due to the disruption of neurotransmission caused by Moxidectin’s binding to the glutamate-gated chloride ion channels .

Action Environment

Moxidectin is very lipophilic, which causes it to have a high volume of distribution . It concentrates in the animal’s adipose tissue, from where it is released for up to two months following administration .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Moxidectin binds to the receptors of chloride ions, increasing the membrane permeability, and in turn affects the chloride ion channel activity in the nervous system of parasites . This interaction with chloride ion channels is a key aspect of Moxidectin’s role in biochemical reactions.

Cellular Effects

The effects of Moxidectin on cells are primarily related to its impact on the nervous system of parasites. By affecting chloride ion channel activity, Moxidectin disrupts normal cellular function, leading to the paralysis and death of the parasite .

Molecular Mechanism

Moxidectin exerts its effects at the molecular level through its binding interactions with chloride ion channels. This binding increases the membrane permeability to chloride ions, disrupting the normal functioning of the nervous system in parasites .

Temporal Effects in Laboratory Settings

Moxidectin has shown good stability under heat . Over time, this stability allows Moxidectin to have a long-lasting effect on parasites, contributing to its efficacy as a treatment.

Dosage Effects in Animal Models

The effects of Moxidectin can vary with different dosages in animal models. While specific dosage effects can depend on the species and the type of parasite, generally, higher doses of Moxidectin are more effective at eliminating parasites .

Metabolic Pathways

Moxidectin is involved in metabolic pathways related to the disruption of nervous system function in parasites. It interacts with chloride ion channels, a key component of these pathways .

Transport and Distribution

Once administered, Moxidectin is distributed throughout the host organism. It targets parasites residing in various tissues, where it binds to chloride ion channels .

Subcellular Localization

Within the cells of parasites, Moxidectin localizes to the nervous system where it exerts its effects. It specifically targets and binds to chloride ion channels, disrupting their normal function .

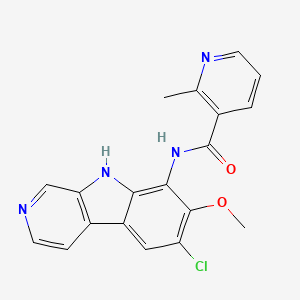

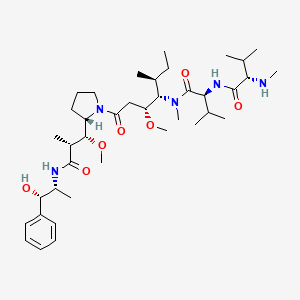

準備方法

Moxidectin is synthesized through a combination of fermentation and chemical synthesis. The fermentation process involves the use of the bacterium Streptomyces cyaneogriseus, which produces nemadectin. This compound is then chemically modified to produce moxidectin. The key modifications include the addition of a methoxime group at carbon 23 and an unsaturated side chain at carbon 25 .

化学反応の分析

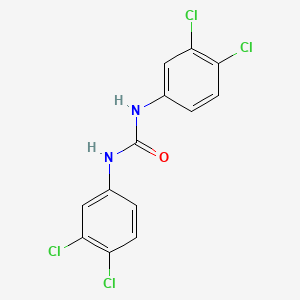

Moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 2-epi and ∆2,3 isomers, which are impurities that can be formed during the synthesis process .

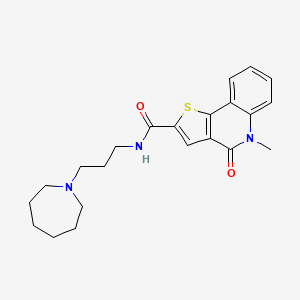

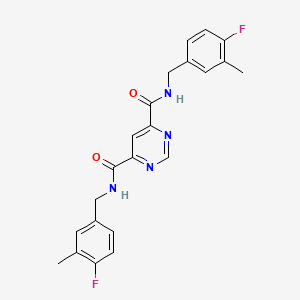

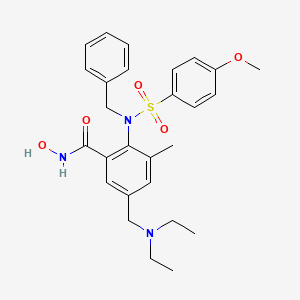

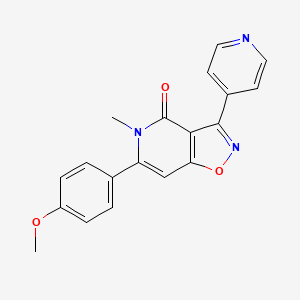

類似化合物との比較

Moxidectin is similar to other macrocyclic lactones such as ivermectin, abamectin, doramectin, and milbemycin oxime. it has several unique features that set it apart. For example, moxidectin has a methoxime group at carbon 23 and an unsaturated side chain at carbon 25, which are not present in ivermectin. These structural differences result in higher lipophilicity and a longer residence time in the body, making moxidectin more effective against certain parasites, including those resistant to ivermectin .

Moxidectin’s unique properties and broad-spectrum efficacy make it a valuable compound in both veterinary and human medicine. Its ability to target a wide range of parasites and its effectiveness in treating resistant strains highlight its importance in the ongoing fight against parasitic infections.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxidectin involves the conversion of 5-O-demethylavermectin B1a to Moxidectin through a series of chemical reactions.", "Starting Materials": [ "5-O-demethylavermectin B1a", "Methanesulfonyl chloride", "Triethylamine", "Pyridine", "Sodium hydride", "Methyl iodide", "Benzene", "Ethanol" ], "Reaction": [ "5-O-demethylavermectin B1a is reacted with methanesulfonyl chloride and triethylamine in pyridine to form 5-O-demethylavermectin B1a mesylate.", "5-O-demethylavermectin B1a mesylate is then reacted with sodium hydride in benzene to form 5-O-demethylavermectin B1a 22,23-dihydroavermectin B1a.", "The 5-O-demethylavermectin B1a 22,23-dihydroavermectin B1a is then reacted with methyl iodide in ethanol to form Moxidectin." ] } | |

| Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite. | |

CAS番号 |

113507-06-5 |

分子式 |

C37H53NO8 |

分子量 |

639.8 g/mol |

IUPAC名 |

(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 |

InChIキー |

YZBLFMPOMVTDJY-AMFIFCOJSA-N |

異性体SMILES |

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C |

SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

正規SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

外観 |

White to off-white solid powder |

沸点 |

When found in oily form it is expected to boil at 160 ºC |

melting_point |

145-154 ºC |

| 113507-06-5 | |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Insoluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)